molecular formula C11H13NO B15240266 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole

1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole

Cat. No.: B15240266
M. Wt: 175.23 g/mol
InChI Key: ZTBJGQFWAOONJT-UHFFFAOYSA-N
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Description

1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole (CAS 1858492-81-5) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure features a pyrano ring annulated to an indole moiety, a privileged scaffold known for its diverse biological activities . With a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The pyrano[2,3-f]indole core is recognized for its potential in anticancer research. Similar molecular frameworks are frequently investigated as key components in novel therapeutic agents, including kinase inhibitors and aromatase inhibitors for cancer treatment . Furthermore, such fused ring systems are valuable in developing antimicrobial agents to address the growing challenge of multidrug-resistant pathogens . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the high quality and consistency of this compound for their exploratory synthesis and biological evaluation studies.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1,2,3,6,7,8-hexahydropyrano[2,3-f]indole

InChI

InChI=1S/C11H13NO/c1-2-9-6-10-8(3-4-12-10)7-11(9)13-5-1/h6-7,12H,1-5H2

InChI Key

ZTBJGQFWAOONJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCN3)C=C2OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazones in polyphosphoric acid esters, followed by hydrolysis, decarboxylation, and dehydrogenation . This method yields a mixture of hydrogenated derivatives of linear and angular pyrroloindoles, which can be further processed to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrano and indole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced compounds.

Scientific Research Applications

The applications of 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole are primarily focused on its synthesis and photophysical properties, with promising applications in developing fluorescent markers and biologically active compounds .

Synthesis of Pyranoindoles

Pyrano[2,3-f]indoles can be synthesized using various chemical reactions. For example, the reaction of a specific compound with 2-ethoxycarbonylcyclohexanone in the presence of methanesulfonic acid yields pyranocoumarin in a 61% yield . The structure of the resulting compound is confirmed through NMR spectroscopy, specifically by the signals of hydrogen atoms at positions 7 and 11, which appear as singlets at 7.6 and 7.4 ppm, respectively . This rules out alternative structures .

Photophysical Properties

Pyranoindoles, particularly pyrano[3,2-f] and [2,3-g]indoles, exhibit moderate to high quantum yields (30-89%) and a large Stokes shift (9000-15,000 cm1^{-1}), making them promising for various applications .

Potential Applications

  • Fluorescent Markers: Certain pyrano[2,3,4-cd]indole derivatives exhibit strong green fluorescence, with a maximum emission at 520 nm, suggesting their potential as building blocks for fluorescent markers .
  • 5-HT6R Ligands: Pyrano[2,3,4-cd]indole scaffolds can be used to obtain highly active basic and nonbasic 5-HT6R ligands, which are important in pharmaceutical research .
  • Building Blocks for Biologically Active Compounds: The nitrile group in some pyrano[2,3,4-cd]indole compounds allows them to be utilized in click chemistry, providing a valuable building block for synthesizing biologically active compounds .

Mechanism of Action

The mechanism by which 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole and related compounds:

Compound Name Molecular Formula Key Functional Groups Spectral Data (IR/NMR) Solubility Biological Activity
1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole C₁₁H₁₃NO Pyran ring, indole core Not reported (predicted CCS: ~180 Ų for [M+H]+) Low (inferred) Unknown
6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione (6a) C₁₇H₉N₃O₂ Pyrazino, pyrido, pyrrolo rings, ketones IR: 1701 cm⁻¹ (C=O); ¹H-NMR δ 7.48–9.71 Poor Not reported
5,8-Diisopropyl-5H-indeno[1,2-b]indole-6,9,10-trione (7g) C₂₁H₁₉NO₃ Indenoindole, three ketones IR: 1710, 1643, 1604 cm⁻¹; ¹H-NMR δ 7.47–5.64 Moderate Cytotoxic (ovarian cancer)
8,9-Dihydro-7H-furo[2,3-f]chromene-3,7(2H)-dione C₁₁H₈O₄ Furan, chromene, ketones Not explicitly reported Moderate Anti-leishmanial (SI > 3)
3,6,7,8-Tetrahydro-2H-[1,4]dioxino[2,3-f]indole (CID 43617598) C₁₀H₁₁NO₂ Dioxane, indole core Predicted CCS: 180.6 Ų ([M+H]+) Low Unknown

Key Findings:

Structural Complexity vs. Bioactivity: Compounds like 6a and 7g exhibit high structural complexity with fused heterocycles and ketones, correlating with poor solubility but notable bioactivity (e.g., cytotoxicity in 7g) . The pyrano[2,3-f]indole scaffold shares partial saturation with CID 43617598 (dioxinoindole), but the latter’s dioxane ring may enhance polarity compared to the pyran analog .

Spectral Signatures: Ketone-containing analogs (e.g., 6a, 7g) show strong IR absorption at ~1700 cm⁻¹, a feature absent in non-ketonic pyrano/dioxinoindoles . CID 43617598’s predicted collision cross-section (CCS) aligns with pyranoindoles, suggesting similar conformational flexibility .

Biological Activity

The compound 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole is a member of the pyranoindole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole

The synthesis of pyranoindoles typically involves multi-step reactions that may include cyclization processes. For instance, a common synthetic route includes the reaction of indole derivatives with various electrophiles under acidic or basic conditions. The yield and purity of the synthesized compound can be assessed using techniques like NMR and mass spectrometry.

Biological Activities

1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole exhibits a range of biological activities:

  • Anticancer Activity : Several studies have indicated that pyranoindoles possess anticancer properties. For example, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Research has also highlighted the antimicrobial potential of pyranoindoles. They have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antiviral Effects : Some derivatives have been investigated for their antiviral activities. Notably, certain pyranoindole analogs have shown inhibitory effects on HIV replication in vitro .

Anticancer Evaluation

A study evaluated the anticancer efficacy of various pyranoindole derivatives on multiple human tumor cell lines. The results indicated that specific modifications in the molecular structure significantly enhanced their cytotoxicity. For instance:

Compound IDCell LineIC50 (µM)Notes
10hMDA-MB-2310.25High selectivity for cancer cells
10iHCT1160.30Minimal toxicity in fibroblasts

These findings suggest that structural modifications can lead to improved selectivity and potency against cancer cells while minimizing side effects on normal cells .

Antimicrobial Activity

In another study focusing on antimicrobial properties:

Compound IDMicroorganismZone of Inhibition (mm)Notes
5aE. coli15Effective at low concentrations
5bS. aureus18Stronger activity observed

This data supports the potential use of pyranoindoles as lead compounds in developing new antimicrobial agents .

The mechanisms underlying the biological activities of pyranoindoles are still under investigation. However, preliminary studies suggest that their anticancer effects may involve:

  • Induction of Apoptosis : Pyranoindoles have been shown to induce programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Cell Proliferation : Some compounds inhibit key signaling pathways involved in cell cycle progression and proliferation.

Q & A

Q. What established synthetic routes are available for 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary approaches are documented:
  • Gold-Catalyzed Annulation : Intramolecular hydroarylation of alkynyl precursors using JohnPhosAu(MeCN)SbF₆ as a catalyst achieves regioselectivity. Tuning ligand steric/electronic properties (e.g., bulky phosphine ligands) directs cyclization to the pyrano[2,3-f]indole scaffold .
  • Palladium-Mediated Cyclization : Starting from halogenated indole derivatives, cross-coupling reactions (e.g., Suzuki-Miyaura) with propargyl ethers followed by Pd-catalyzed cyclization yield fused pyranoindoles. Optimize solvent (DMF/THF) and temperature (80–100°C) to suppress side reactions .
  • Key Data : Yields range from 71% (gold catalysis) to 86% (palladium-assisted routes), with purity confirmed via HPLC .

Q. How is the molecular structure of 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole characterized?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration and ring puckering. For derivatives, grow single crystals via slow evaporation in EtOAc/hexane (1:3) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm proton environments. Look for diagnostic signals:
  • Pyran ring protons: δ 3.2–4.3 ppm (multiplet, J = 10–12 Hz) .
  • Indole NH: δ 10.5–11.0 ppm (broad singlet) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What biological screening strategies are recommended for initial evaluation of pyranoindole derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Use microdilution methods (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Derivatives with electron-withdrawing substituents (Cl, NO₂) show enhanced activity .
  • Enzyme Inhibition : Screen against kinase targets (e.g., FLT3) using ATP-competitive assays. Pre-incubate compounds (1–10 µM) with recombinant enzymes and measure residual activity via fluorescence .

Advanced Research Questions

Q. How can stereochemical challenges in pyranoindole synthesis be addressed?

  • Methodological Answer :
  • Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams during cyclization to induce asymmetry. Post-synthesis auxiliary removal via hydrolysis (LiOH/THF) retains enantiopurity .
  • Asymmetric Catalysis : Use chiral gold(I) complexes (e.g., (R)-DTBM-SEGPHOSAuCl/AgSbF₆) to achieve enantiomeric excess (ee >90%). Monitor via chiral HPLC (Chiralpak IA column) .
  • Dynamic Resolution : For racemic mixtures, exploit kinetic resolution using lipases (e.g., CAL-B) in biphasic systems (hexane/water) .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be analyzed for pyranoindole derivatives?

  • Methodological Answer :
  • Solvent Effects : Confirm NMR assignments in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out hydrogen bonding or aggregation .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate tautomeric forms or conformational equilibria .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring-flipping) by observing signal coalescence at elevated temperatures (50–80°C) .

Q. What strategies optimize structure-activity relationships (SAR) for pyranoindole-based kinase inhibitors?

  • Methodological Answer :
  • Fragment-Based Design : Introduce substituents at C-3 (electron-donating groups) and C-8 (halogens) to enhance binding to kinase ATP pockets. Use molecular docking (AutoDock Vina) to prioritize targets .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes) and CYP450 inhibition. Methyl or trifluoromethyl groups improve metabolic resistance .
  • In Vivo Validation : For lead compounds, conduct pharmacokinetic studies (rodent models) with oral administration (10 mg/kg). Monitor plasma concentration via LC-MS/MS .

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